Cas no 1806805-84-4 (3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine)

3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine structure
1806805-84-4 structure
Product Name:3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine
CAS No:1806805-84-4
MF:C6H3Br2F2NO
MW:302.898926973343
CID:4800461
Update Time:2025-10-29

3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine
    • Inchi: 1S/C6H3Br2F2NO/c7-2-1-11-4(6(9)10)3(8)5(2)12/h1,6H,(H,11,12)
    • InChI Key: DTXBZNBXKPOPHO-UHFFFAOYSA-N
    • SMILES: BrC1C(C(=CNC=1C(F)F)Br)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 285
  • XLogP3: 2.6
  • Topological Polar Surface Area: 29.1

3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A024004143-250mg
3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine
1806805-84-4 97%
250mg
$646.00 2022-03-31
Alichem
A024004143-500mg
3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine
1806805-84-4 97%
500mg
$960.40 2022-03-31
Alichem
A024004143-1g
3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine
1806805-84-4 97%
1g
$1,730.40 2022-03-31

Additional information on 3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine

3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine: A Comprehensive Overview

The compound 3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine, identified by the CAS number 1806805-84-4, is a unique organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of brominated pyridine derivatives, which have garnered attention due to their versatile properties and biological activities. Recent studies have highlighted its role in drug discovery, material science, and environmental chemistry, making it a subject of interest for researchers worldwide.

The molecular structure of 3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine consists of a pyridine ring with substituents at positions 2, 3, 4, and 5. The presence of bromine atoms at positions 3 and 5 introduces significant electronic effects, while the difluoromethyl group at position 2 adds to the molecule's complexity and reactivity. The hydroxyl group at position 4 further enhances the compound's functional versatility. This combination of substituents makes the molecule highly reactive and suitable for various chemical transformations.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine. Researchers have employed a variety of methods, including nucleophilic aromatic substitution and coupling reactions, to achieve high yields and purity levels. These methods are not only cost-effective but also environmentally friendly, aligning with the growing demand for sustainable chemical processes.

The biological activity of 3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine has been extensively studied in recent years. Preclinical studies suggest that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of novel therapeutic agents. Additionally, its ability to modulate cellular signaling pathways has opened new avenues for its application in oncology and neurodegenerative diseases.

In the field of material science, 3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine has shown potential as a building block for advanced materials such as conductive polymers and coordination complexes. Its unique electronic properties make it an ideal candidate for applications in electronics and optoelectronics. Recent research has demonstrated its use in creating efficient organic photovoltaic materials with enhanced light absorption capabilities.

The environmental impact of 3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine is another area of active investigation. Studies have focused on its biodegradation pathways and toxicity profiles to assess its safety for industrial and commercial use. Preliminary findings indicate that the compound undergoes rapid biodegradation under aerobic conditions, reducing its environmental footprint significantly.

In conclusion, 3,5-Dibromo-2-(difluoromethyl)-4-hydroxypyridine, with its CAS number 1806805-84-4, represents a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure and functional groups make it a valuable asset in drug discovery, material science, and environmental chemistry. As research continues to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in advancing modern science and technology.

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